molecular formula C15H21FN2O2 B12063858 Tert-butyl 4-(6-fluoropyridin-3-YL)piperidine-1-carboxylate CAS No. 741683-17-0

Tert-butyl 4-(6-fluoropyridin-3-YL)piperidine-1-carboxylate

Cat. No.: B12063858
CAS No.: 741683-17-0
M. Wt: 280.34 g/mol
InChI Key: STKCGOABWLTAFP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-fluoropyridin-3-YL)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21FN2O2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(6-fluoropyridin-3-YL)piperidine-1-carboxylate typically involves the reaction of 6-fluoropyridine-3-carboxylic acid with tert-butyl 4-piperidone-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield. The final product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-fluoropyridin-3-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Tert-butyl 4-(6-fluoropyridin-3-YL)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(6-fluoropyridin-3-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-YL)piperidine-1-carboxylate
  • Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(6-fluoropyridin-3-YL)piperidine-1-carboxylate is unique due to the presence of the fluorine atom in the pyridine ring. This fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets, making it distinct from other piperidine derivatives.

Properties

CAS No.

741683-17-0

Molecular Formula

C15H21FN2O2

Molecular Weight

280.34 g/mol

IUPAC Name

tert-butyl 4-(6-fluoropyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3

InChI Key

STKCGOABWLTAFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)F

Origin of Product

United States

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